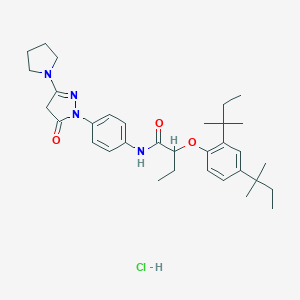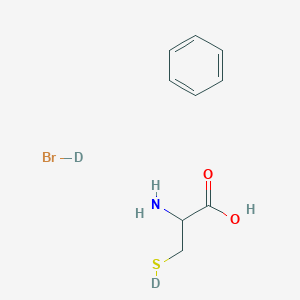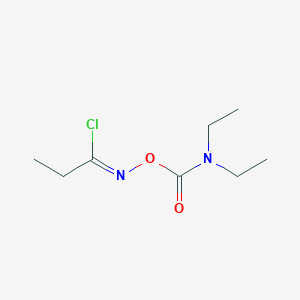
N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3,4-dimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3,4-dimethylbenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3,4-dimethylbenzamide is not fully understood. However, it is believed to exert its biological effects by inhibiting certain enzymes and signaling pathways in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been shown to inhibit the replication of certain viruses such as herpes simplex virus type 1 (HSV-1).
Biochemical and Physiological Effects:
N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3,4-dimethylbenzamide has been shown to have a number of biochemical and physiological effects. For example, it has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in vitro and in vivo. It has also been shown to inhibit the proliferation and migration of cancer cells.
実験室実験の利点と制限
One of the main advantages of N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3,4-dimethylbenzamide is its broad range of potential applications in various fields. It is also relatively easy to synthesize and has been shown to have low toxicity in animal studies. However, one of the main limitations of this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for the study of N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3,4-dimethylbenzamide. One area of research is the development of more efficient synthesis methods and the optimization of reaction conditions to improve the yield and purity of the compound. Another area of research is the investigation of the compound's potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, further studies are needed to explore the compound's potential as a photo-initiator in polymerization reactions and as a material for the fabrication of OLEDs.
合成法
The synthesis of N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3,4-dimethylbenzamide involves the reaction of 6-chloro-2-phenyl-1,2,3-benzotriazole-5-carboxylic acid with 3,4-dimethylaniline in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under appropriate reaction conditions.
科学的研究の応用
N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3,4-dimethylbenzamide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, this compound has been shown to possess anti-inflammatory, anti-tumor, and anti-viral properties. It has also been investigated as a potential therapeutic agent for the treatment of Alzheimer's disease and Parkinson's disease.
In agriculture, N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3,4-dimethylbenzamide has been studied for its potential use as a fungicide and herbicide. It has also been shown to enhance the growth and yield of crops such as rice and wheat.
In materials science, this compound has been investigated for its potential use as a photo-initiator in polymerization reactions. It has also been studied as a potential material for the fabrication of organic light-emitting diodes (OLEDs).
特性
製品名 |
N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3,4-dimethylbenzamide |
|---|---|
分子式 |
C21H17ClN4O |
分子量 |
376.8 g/mol |
IUPAC名 |
N-(6-chloro-2-phenylbenzotriazol-5-yl)-3,4-dimethylbenzamide |
InChI |
InChI=1S/C21H17ClN4O/c1-13-8-9-15(10-14(13)2)21(27)23-18-12-20-19(11-17(18)22)24-26(25-20)16-6-4-3-5-7-16/h3-12H,1-2H3,(H,23,27) |
InChIキー |
BXORTWFWGYNZJV-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC3=NN(N=C3C=C2Cl)C4=CC=CC=C4)C |
正規SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC3=NN(N=C3C=C2Cl)C4=CC=CC=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2,4-dichloro-N-{4-[(4-cyano-2-fluorobenzoyl)amino]phenyl}benzamide](/img/structure/B237090.png)

![Ethyl 4-(4-acetylpiperazin-1-yl)-3-[(3,4-dichlorobenzoyl)amino]benzoate](/img/structure/B237102.png)


![N-{4-[(4-cyano-2-fluorobenzoyl)amino]-2-methoxyphenyl}-1-benzofuran-2-carboxamide](/img/structure/B237119.png)

![(E)-N-butyl-2-[[(1R,2S)-3-cyclohexyl-1-hydroxy-2-[[(2S)-1-[[(2S)-2-[3-(3-hydroxy-4-iodophenyl)propanoylamino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]propyl]amino]hex-4-enamide](/img/structure/B237132.png)
![5-nitro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B237136.png)

![N-[4-(4-propanoylpiperazin-1-yl)phenyl]biphenyl-4-carboxamide](/img/structure/B237142.png)